molecular formula C19H24N4O3S B2354743 Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate CAS No. 1286699-31-7

Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate

Cat. No.: B2354743
CAS No.: 1286699-31-7
M. Wt: 388.49
InChI Key: IKKQAURNZOKBRV-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate, is a derivative of the thiazole group . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, they can affect the pathways related to inflammation, microbial infection, fungal infection, viral infection, convulsion, neuroprotection, and tumor growth .

Pharmacokinetics

The solubility of thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

Thiazole derivatives have been reported to have various effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biological Activity

Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate is a compound with significant potential in various biological applications, particularly due to its structural characteristics derived from thiazole and piperidine moieties. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C19H24N4O3S, with a molecular weight of approximately 388.49 g/mol. The compound contains a benzo[d]thiazole ring, which is known for its diverse biological activities.

Target Interactions
Thiazole derivatives, including this compound, are known to interact with various biological targets. The mechanism of action involves:

  • Enzyme Inhibition : Thiazole derivatives can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound may act on specific receptors, influencing signaling pathways related to inflammation and cell proliferation.

Biochemical Pathways
The compound has been associated with multiple biochemical pathways:

  • Antioxidant Activity : It exhibits properties that reduce oxidative stress by scavenging free radicals.
  • Antimicrobial Effects : this compound has shown efficacy against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.

Pharmacokinetics

The solubility profile of the compound suggests that it is slightly soluble in water but more soluble in organic solvents like alcohol and ether. This solubility can influence its bioavailability and absorption rates when administered.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. This compound has been tested against various pathogens, demonstrating effectiveness in inhibiting growth and proliferation.

Pathogen Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansEffective

Antitumor Activity

Preliminary studies suggest that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. The compound's structure may allow it to interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.

Case Studies

Recent studies have highlighted the potential of thiazole-containing compounds in therapeutic applications:

  • Study on Antitumor Effects : A study published in Molecular Cancer Therapeutics explored the cytotoxic effects of thiazole derivatives on various cancer cell lines, reporting significant reductions in cell viability at certain concentrations .
  • Antimicrobial Screening : Another study assessed the antimicrobial efficacy of similar compounds against a panel of bacteria and fungi, confirming the broad-spectrum activity of thiazole derivatives .

Properties

IUPAC Name

ethyl 4-[[1-(1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-2-26-19(25)22-9-7-14(8-10-22)20-17(24)13-11-23(12-13)18-21-15-5-3-4-6-16(15)27-18/h3-6,13-14H,2,7-12H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKQAURNZOKBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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